tert-Butyl benzo[b]thiophen-2-ylcarbamate
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Overview
Description
tert-Butyl benzo[b]thiophen-2-ylcarbamate is an organic compound with the molecular formula C13H15NO2S. It is a white amorphous solid with a distinctive odor. This compound is used in various chemical applications, including as a precursor for dyes and other compounds with optical properties .
Preparation Methods
The synthesis of tert-Butyl benzo[b]thiophen-2-ylcarbamate typically involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of triethylamine as a catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
tert-Butyl benzo[b]thiophen-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into thiols or other reduced forms using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures depending on the desired reaction. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives.
Scientific Research Applications
tert-Butyl benzo[b]thiophen-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials with specific optical properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl benzo[b]thiophen-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
tert-Butyl benzo[b]thiophen-2-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl thiophen-2-ylcarbamate: This compound has a similar structure but lacks the benzo ring, which affects its chemical properties and reactivity.
Benzothiophene-2-carbamic acid tert-butyl ester: This compound is structurally similar but has different substituents, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique optical and electronic properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLHJOYSZBEEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525398 |
Source
|
Record name | tert-Butyl 1-benzothiophen-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89673-36-9 |
Source
|
Record name | tert-Butyl 1-benzothiophen-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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